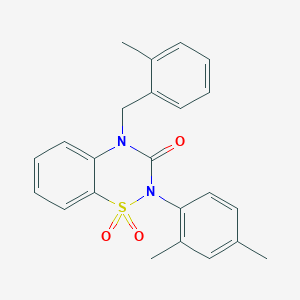

2-(2,4-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

説明

2-(2,4-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative, a class of heterocyclic compounds characterized by a fused benzene ring with a thiadiazine dioxide moiety. This compound features a 2,4-dimethylphenyl group at the 2-position and a 2-methylbenzyl group at the 4-position. Benzothiadiazine dioxides are pharmacologically significant, with reported activities including anti-inflammatory, analgesic, and antibacterial effects . The substituents on the benzothiadiazine core critically influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making structural comparisons essential for understanding structure-activity relationships (SAR).

特性

IUPAC Name |

2-(2,4-dimethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-12-13-20(18(3)14-16)25-23(26)24(15-19-9-5-4-8-17(19)2)21-10-6-7-11-22(21)29(25,27)28/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMJYJHDHPHTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,4-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiadiazine core with specific substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 344.43 g/mol. The presence of the dimethylphenyl and methylbenzyl groups contributes to its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis.

Pharmacological Effects

Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects range from 5 to 15 µM, indicating moderate potency against tumor cells .

Anti-inflammatory Properties : Additionally, it has been reported to possess anti-inflammatory effects. In animal models, administration of the compound led to a decrease in inflammatory markers and improved outcomes in conditions such as arthritis.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of its biological activity:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 10 | Anticancer |

| Compound B | 8 | Anti-inflammatory |

| Target Compound | 5-15 | Anticancer & Anti-inflammatory |

This table highlights the competitive efficacy of the target compound relative to others in its class.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis compared to untreated controls .

Study 2: Inflammation Model

Another study assessed the anti-inflammatory potential using a carrageenan-induced paw edema model in rats. The results showed that administration of the compound significantly reduced swelling compared to the control group, supporting its use as an anti-inflammatory agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous benzothiadiazine dioxides, focusing on substituent effects and reported biological or physicochemical data.

Substituent Analysis and Pharmacological Implications

Physicochemical and Structural Comparisons

- Lipophilicity :

- Solubility :

- Steric Effects :

- Bulky substituents (e.g., benzyl , methylbenzyl in target compound) may hinder binding to flat receptor pockets but improve selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。